2-Dimethylamino-2-methyl-pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

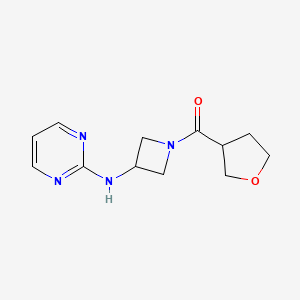

“2-Dimethylamino-2-methyl-pentanoic acid” is a chemical compound. Its molecular formula is C8H16O2 . It is also known by other names such as Valeric acid, 2,2-dimethyl-, methyl ester; Methyl α,α-dimethylvalerate; Methyl 2,2-dimethylvalerate; 2,2-Dimethylvaleric acid, methyl ester .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied in several papers. For instance, one study investigated the quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides . Another research focused on the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2- (dimethylamino)ethyl methacrylate-co- (oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been explored in several studies. For example, one research paper presented kinetic investigations of quaternization reactions of Poly[2-(dimethylamino)ethyl methacrylate] with diverse alkyl halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases. For instance, the ECHA database provides information about its molecular formula, EC number, and CAS number .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis and chemical reactions of compounds structurally related to 2-dimethylamino-2-methyl-pentanoic acid are a significant area of study. Research on 2-dimethylamino-3-pentanone, a key intermediate in the synthesis of analgesic alkylaminoalkylnaphthalenes, provides insights into the chemical behavior and resolution of such compounds (Collina et al., 1999). Additionally, the synthesis of related compounds like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol has been studied, showcasing the application of chemical reactions like the Mannich reaction and Grignard reaction in synthesizing these compounds (Fang Ling, 2011).

Biomedical and Pharmacological Applications

- Compounds structurally similar to this compound have shown promise in various biomedical applications. For example, a study on 2,5-BHPA, a novel pyran-isoindolone derivative, revealed its potential in thrombolytic therapy. This research explored its absorption and transportation characteristics in human Caco-2 cells and pharmacokinetics in beagle dogs, indicating its suitability for intravenous administration (Ma et al., 2019). Similarly, derivatives of pentanoic acid have been investigated for their inhibitory effects on nitric oxide synthases, showcasing their potential in designing more potent inhibitors (Ulhaq et al., 1998).

Diagnostic and Imaging Applications

- Research has also focused on the diagnostic applications of compounds related to this compound. For instance, a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile was used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This illustrates the potential of these compounds in noninvasive diagnostic imaging (Shoghi-Jadid et al., 2002).

Material Science and Environmental Applications

- In the field of material science, derivatives of this compound have been used in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. A study using Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate demonstrated the potential of these compounds in creating membranes with high water permeability, indicating their relevance in filtration and separation technologies (Hassankiadeh et al., 2015). Another study explored the use of 2-amino-2-methyl-1-propanol, a compound structurally related to this compound, in CO2 absorption systems, highlighting its potential in environmental applications (Karlsson et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally related to branched-chain amino acids (bcaas) such as leucine, isoleucine, and valine . These BCAAs interact with various enzymes involved in their metabolism .

Mode of Action

For instance, branched-chain aminotransferase (BCAT) catalyzes a reversible transamination reaction that converts BCAAs into branched-chain ketoacids .

Biochemical Pathways

The biochemical pathways affected by 2-Dimethylamino-2-methyl-pentanoic acid are likely similar to those of BCAAs. In the catabolic pathway of BCAAs, BCAT converts BCAAs into branched-chain ketoacids. The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates .

Pharmacokinetics

Its predicted properties include a boiling point of 2737±230 °C, a density of 1010±006 g/cm3, and a vapor pressure of 001Pa at 20℃ .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its structural similarity to BCAAs, it may have similar effects. For example, alterations in BCAA metabolism can cause neurological phenotypes and recurrent episodes of ketoacidosis .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-2-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6-8(2,7(10)11)9(3)4/h5-6H2,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRRCMVRTXDXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2961930.png)

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961931.png)

![2-Chloro-7-methylbenzo[d]oxazole](/img/structure/B2961937.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)